

1-(2-Methoxyethyl)2-nitrobenzene chemical properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1-(2-Methoxyethyl)2-nitrobenzene

Cat. No.: B3075237

[Get Quote](#)

Technical Guide: 1-(2-Methoxyethyl)-2-nitrobenzene

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data for 1-(2-Methoxyethyl)-2-nitrobenzene is not readily available in published literature. The following information is a combination of data for the isomeric 1-(2-Methoxyethyl)-4-nitrobenzene, related analogs, and predictions based on established principles of organic chemistry.

Core Chemical Properties

1-(2-Methoxyethyl)-2-nitrobenzene is an organic compound featuring a benzene ring substituted with a nitro group and a methoxyethyl group at the ortho positions. Its chemical behavior is dictated by the interplay of these functional groups.

Physicochemical Data

The following table summarizes the predicted and known physicochemical properties. Data for the para-isomer (1-(2-Methoxyethyl)-4-nitrobenzene, CAS No: 69628-98-4) is provided for comparison.^{[1][2]}

Property	1-(2-Methoxyethyl)-2-nitrobenzene (Predicted/Inferred)	1-(2-Methoxyethyl)-4-nitrobenzene (Known)
Molecular Formula	C ₉ H ₁₁ NO ₃	C ₉ H ₁₁ NO ₃ [1] [2]
Molecular Weight	181.19 g/mol	181.19 g/mol [1] [2]
CAS Number	Not available	69628-98-4 [1] [2]
Appearance	Likely a yellow to brownish liquid or low-melting solid	-
Boiling Point	Predicted to be similar to the para-isomer	273.6 ± 15.0 °C at 760 mmHg
Melting Point	Expected to be lower than the para-isomer due to ortho-substitution	Not available
Density	Predicted to be around 1.2 g/cm ³	1.2 ± 0.1 g/cm ³
Solubility	Expected to be soluble in common organic solvents (e.g., ethanol, ether, acetone) and sparingly soluble in water.	-
LogP	Predicted to be around 1.87	1.87

Spectroscopic Data (Predicted)

The following table outlines the expected spectroscopic characteristics for 1-(2-Methoxyethyl)-2-nitrobenzene.

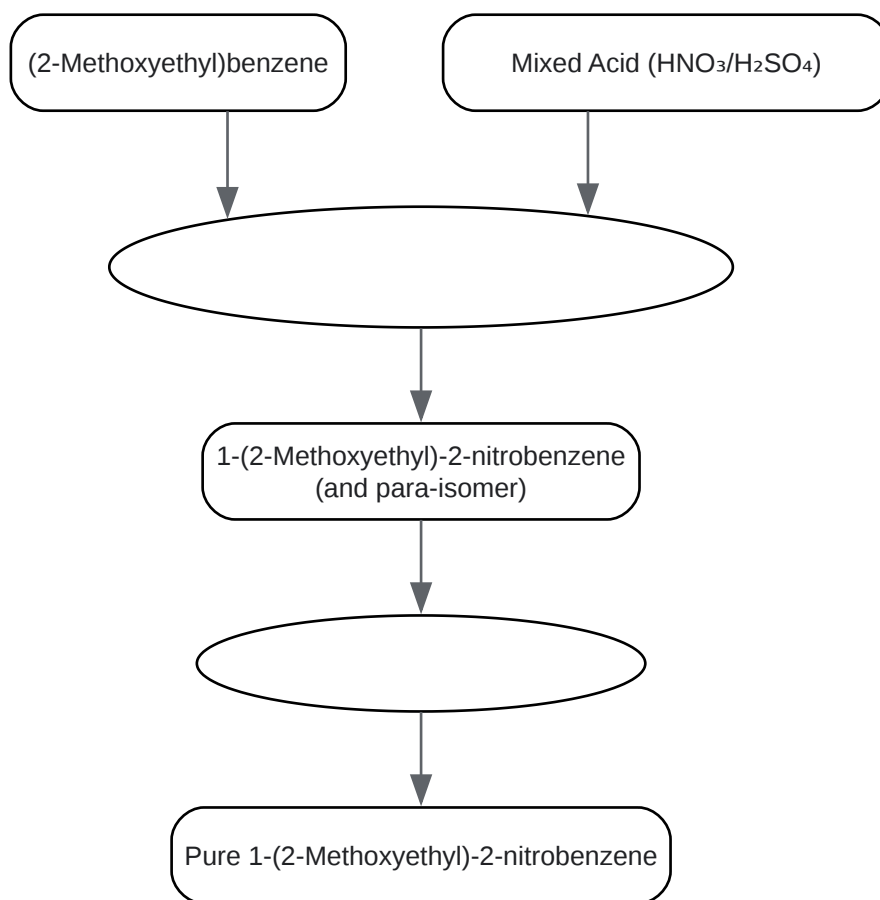
Technique	Expected Features
^1H NMR	- Aromatic protons (4H) in the range of 7.0-8.0 ppm, showing complex splitting patterns due to ortho-substitution. - Methylene protons adjacent to the aromatic ring (2H) as a triplet around 3.0-3.2 ppm. - Methylene protons adjacent to the methoxy group (2H) as a triplet around 3.6-3.8 ppm. - Methoxy protons (3H) as a singlet around 3.3-3.4 ppm.
^{13}C NMR	- Aromatic carbons in the range of 120-150 ppm. - Carbon bearing the nitro group will be significantly downfield. - Methylene carbons in the range of 30-75 ppm. - Methoxy carbon around 59 ppm.
IR Spectroscopy	- Strong asymmetric and symmetric stretching vibrations for the nitro group (NO_2) around $1520\text{-}1560\text{ cm}^{-1}$ and $1345\text{-}1385\text{ cm}^{-1}$. - C-H stretching vibrations for the aromatic ring around $3000\text{-}3100\text{ cm}^{-1}$. - C-H stretching for the aliphatic chain around $2850\text{-}2950\text{ cm}^{-1}$. - C-O stretching for the ether linkage around $1050\text{-}1150\text{ cm}^{-1}$.
Mass Spectrometry	- Molecular ion peak (M^+) at $m/z = 181$. - Fragmentation pattern showing loss of the methoxyethyl group, nitro group, and other characteristic fragments.

Experimental Protocols

While a specific, validated protocol for the synthesis of 1-(2-Methoxyethyl)-2-nitrobenzene is not available, a plausible synthetic route can be designed based on established organic chemistry reactions.

Proposed Synthesis Workflow

The synthesis would likely proceed via the nitration of (2-methoxyethyl)benzene.



[Click to download full resolution via product page](#)

Caption: Proposed synthesis workflow for 1-(2-Methoxyethyl)-2-nitrobenzene.

Detailed Methodology (Hypothetical)

Materials:

- (2-Methoxyethyl)benzene
- Concentrated Nitric Acid (HNO₃)
- Concentrated Sulfuric Acid (H₂SO₄)
- Dichloromethane (CH₂Cl₂)

- Saturated Sodium Bicarbonate Solution (NaHCO_3)
- Anhydrous Magnesium Sulfate (MgSO_4)
- Silica Gel for column chromatography
- Hexane and Ethyl Acetate for elution

Procedure:

- **Preparation of Nitrating Mixture:** In a round-bottom flask cooled in an ice bath, slowly add concentrated sulfuric acid to concentrated nitric acid with constant stirring.
- **Nitration Reaction:** To the cooled nitrating mixture, add (2-methoxyethyl)benzene dropwise while maintaining the temperature below 10°C . After the addition is complete, allow the reaction to stir at room temperature for a specified time, monitoring the progress by Thin Layer Chromatography (TLC).
- **Work-up:** Pour the reaction mixture over crushed ice and extract the organic products with dichloromethane.
- **Neutralization:** Wash the organic layer sequentially with water and saturated sodium bicarbonate solution to remove any residual acid.
- **Drying and Concentration:** Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product, which will be a mixture of ortho and para isomers.
- **Purification:** Separate the ortho and para isomers using silica gel column chromatography, eluting with a gradient of hexane and ethyl acetate.
- **Characterization:** Characterize the purified 1-(2-Methoxyethyl)-2-nitrobenzene using NMR, IR, and mass spectrometry to confirm its structure and purity.

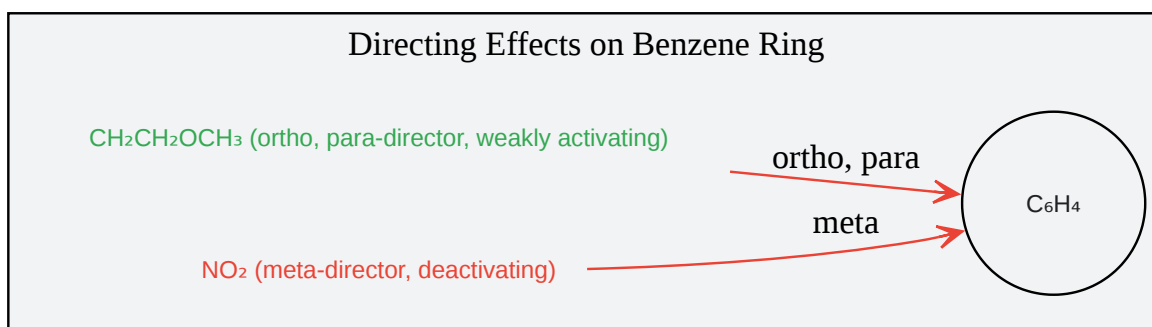
Reactivity and Signaling Pathways

The reactivity of 1-(2-Methoxyethyl)-2-nitrobenzene is primarily influenced by the electron-withdrawing nature of the nitro group and the ortho-directing, weakly activating nature of the

methoxyethyl group.

Electrophilic Aromatic Substitution

The nitro group is a strong deactivating group and a meta-director for electrophilic aromatic substitution. The methoxyethyl group is a weak activating group and an ortho-, para-director. The position of further electrophilic attack will be a result of the competing directing effects of these two groups.

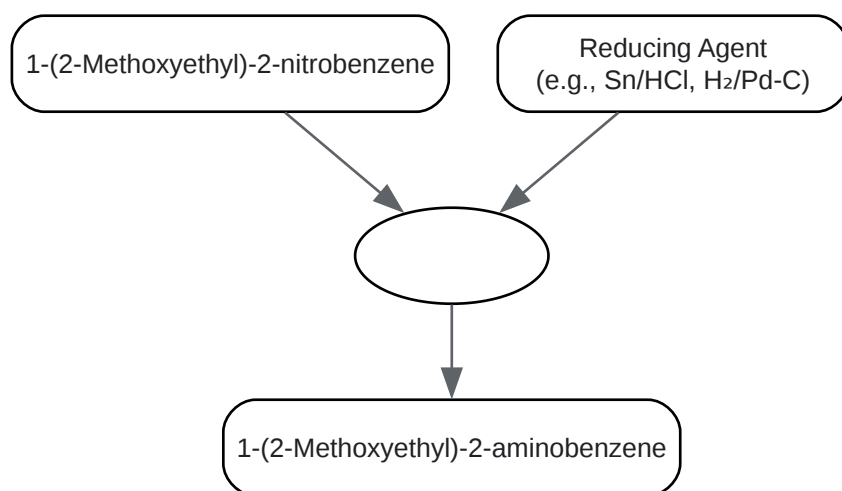


[Click to download full resolution via product page](#)

Caption: Competing directing effects in electrophilic aromatic substitution.

Reduction of the Nitro Group

A key reaction of nitroaromatic compounds is the reduction of the nitro group to an amino group. This transformation is fundamental in the synthesis of anilines, which are versatile intermediates in the pharmaceutical and dye industries.



[Click to download full resolution via product page](#)

Caption: Reduction of the nitro group to form the corresponding aniline.

Currently, there is no specific information linking 1-(2-Methoxyethyl)-2-nitrobenzene to any established signaling pathways or biological activities. Its potential biological effects would need to be determined through dedicated in vitro and in vivo studies. The corresponding aniline derivative could be explored as a building block for novel bioactive molecules.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemscene.com [chemscene.com]
- 2. 1-(2-Methoxyethyl)-4-nitrobenzene | C₉H₁₁NO₃ | CID 3017948 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [1-(2-Methoxyethyl)2-nitrobenzene chemical properties]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3075237#1-2-methoxyethyl-2-nitrobenzene-chemical-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com